molecular formula C15H19N3O2 B12814575 4,7-Methano-1H-1,2,3-benzotriazole-5,6-dimethanol, 3a,4,5,6,7,7a-hexahydro-1-phenyl- CAS No. 7500-01-8

4,7-Methano-1H-1,2,3-benzotriazole-5,6-dimethanol, 3a,4,5,6,7,7a-hexahydro-1-phenyl-

Cat. No.: B12814575
CAS No.: 7500-01-8
M. Wt: 273.33 g/mol
InChI Key: POKLWBLDSUIKAG-UHFFFAOYSA-N
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Description

4,7-Methano-1H-1,2,3-benzotriazole-5,6-dimethanol, 3a,4,5,6,7,7a-hexahydro-1-phenyl- is a complex organic compound with a unique structure that combines elements of benzotriazole and methanoindene

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Methano-1H-1,2,3-benzotriazole-5,6-dimethanol, 3a,4,5,6,7,7a-hexahydro-1-phenyl- typically involves multiple steps, starting from simpler precursors. One common method involves the reaction of o-phenylenediamine with sodium nitrite and acetic acid to form benzotriazole . This intermediate can then be further modified through various chemical reactions to introduce the methano and phenyl groups, resulting in the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and advanced purification methods may be employed to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

4,7-Methano-1H-1,2,3-benzotriazole-5,6-dimethanol, 3a,4,5,6,7,7a-hexahydro-1-phenyl- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzotriazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4,7-Methano-1H-1,2,3-benzotriazole-5,6-dimethanol, 3a,4,5,6,7,7a-hexahydro-1-phenyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,7-Methano-1H-1,2,3-benzotriazole-5,6-dimethanol, 3a,4,5,6,7,7a-hexahydro-1-phenyl- involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,7-Methano-1H-1,2,3-benzotriazole-5,6-dimethanol, 3a,4,5,6,7,7a-hexahydro-1-phenyl- is unique due to its combination of benzotriazole and methanoindene structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

7500-01-8

Molecular Formula

C15H19N3O2

Molecular Weight

273.33 g/mol

IUPAC Name

[9-(hydroxymethyl)-3-phenyl-3,4,5-triazatricyclo[5.2.1.02,6]dec-4-en-8-yl]methanol

InChI

InChI=1S/C15H19N3O2/c19-7-12-10-6-11(13(12)8-20)15-14(10)16-17-18(15)9-4-2-1-3-5-9/h1-5,10-15,19-20H,6-8H2

InChI Key

POKLWBLDSUIKAG-UHFFFAOYSA-N

Canonical SMILES

C1C2C(C(C1C3C2N=NN3C4=CC=CC=C4)CO)CO

Origin of Product

United States

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